molecular formula C9H11ClN4 B3120401 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 263401-62-3

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Número de catálogo: B3120401
Número CAS: 263401-62-3
Peso molecular: 210.66 g/mol
Clave InChI: OIAUBHCLFFRPGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 263401-62-3) is a valuable chemical intermediate in medicinal chemistry, particularly in the search for novel antiparasitic therapeutics. This compound belongs to the triazolopyridazine class of heterocycles, which are frequently explored in drug discovery for their potential as kinase inhibitors and other biological targets . Its primary research application is as a key synthetic building block for the development of new anti-Cryptosporidium agents, addressing an urgent unmet medical need for cryptosporidiosis, a severe and often life-threatening diarrheal disease . The structure features a chloro group at the 6-position of the triazolopyridazine core, which serves as an excellent handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to diversify the molecular structure . The tert-butyl group at the 3-position provides steric and electronic modulation. In practice, this scaffold has been used to generate analogs for structure-activity relationship (SAR) studies, aiming to optimize potency against Cryptosporidium parvum while reducing undesired activity such as inhibition of the hERG ion channel, which is associated with potential cardiotoxicity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this material should refer to the safety data sheet and adhere to all laboratory safety protocols. The compound is classified with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Propiedades

IUPAC Name

3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUBHCLFFRPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-tert-butyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide intermediate. This intermediate undergoes cyclization with phosphorus oxychloride to form the desired triazolopyridazine compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of tert-butyl alcohol derivatives.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mecanismo De Acción

The mechanism of action of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Tert-butyl vs. Cycloalkyl Groups

  • 3-Cyclopentyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094260-24-8) shares the chlorine substituent at position 6 but replaces the tert-butyl group with a cyclopentyl moiety. This substitution reduces molecular weight (222.67 g/mol vs. 210.67 g/mol for the tert-butyl analog) and increases predicted density (1.56 g/cm³) due to the compact cyclopentyl ring .

Aryl and Heteroaryl Substitutions

  • 3-(4-Trifluoromethylphenyl)-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 289651-70-3) replaces the chlorine at position 6 with a methoxy group and introduces a trifluoromethylphenyl group at position 3.
  • 3-Phenyl-6-(indole-ethylamino)-[1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., compounds 6–12 in ) demonstrate BRD4 bromodomain inhibition (IC₅₀: 5–20 µM) due to interactions with conserved water molecules in the acetyl-lysine binding pocket .

BRD4 Bromodomain Inhibition

Triazolo[4,3-b]pyridazine derivatives with aromatic or heteroaryl substitutions at position 6 exhibit micromolar-range IC₅₀ values against BRD4 BD1 (Table 1). For example:

Compound ID R3 Substituent R6 Substituent IC₅₀ (BD1) IC₅₀ (BD2)
5 Phenyl Indole-ethylamino 12.5 µM 18.3 µM
6 Trifluoromethyl Indole-ethylamino 8.7 µM 14.2 µM
14 Methyl Piperidine-carboxamide 25.4 µM 30.1 µM

Data sourced from AlphaScreen assays ().

Antifungal and Antibacterial Activity

3-Substituted phenyl-6-substituted phenyl analogs (e.g., from ) show moderate antifungal activity against Candida albicans (MIC: 16–64 µg/mL) and antibacterial effects against Staphylococcus aureus (MIC: 32–128 µg/mL). The tert-butyl-chloro derivative’s lack of polar groups may reduce its antimicrobial potency compared to phenyl-substituted analogs.

Kinase Inhibition

Triazolo[4,3-b]pyridazine derivatives with thioether side chains at position 6 and heteroaryl groups at position 3 (e.g., LRRK2 inhibitors in ) exhibit nanomolar potency (IC₅₀: 10–50 nM) in trans-autophosphorylation assays. The tert-butyl-chloro compound’s chlorine atom may sterically hinder binding to kinase active sites.

Actividad Biológica

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

  • Molecular Formula : C₉H₁₁ClN₄
  • Molecular Weight : 210.66 g/mol
  • CAS Number : 263401-62-3

The compound features a triazolo-pyridazine scaffold that is significant in medicinal chemistry due to its structural properties.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the introduction of tert-butyl and chloro groups into the triazole and pyridazine frameworks. Details on specific synthetic routes can be referenced from literature focusing on triazolo derivatives .

Antiproliferative Effects

Research has demonstrated that compounds with similar structures exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, a related study highlighted that certain derivatives of triazolo[4,3-b]pyridazines showed significant inhibition of cell proliferation in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound 4q , a derivative with a similar framework, exhibited IC₅₀ values as low as 0.008 μM against these cell lines .

CompoundCell LineIC₅₀ Value (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

The mechanism through which this compound exerts its biological effects appears to be linked to its ability to inhibit tubulin polymerization. This disruption of microtubule dynamics is critical in cancer therapy as it leads to cell cycle arrest and apoptosis . Immunofluorescence assays have further confirmed the interference with microtubule structures by this compound.

Case Studies

In a notable case study involving the evaluation of various triazolo derivatives, researchers synthesized multiple analogs and assessed their antiproliferative activities. The findings indicated that modifications in the substituents on the triazole ring significantly affected the potency of these compounds against cancer cells. For example:

  • Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
  • The presence of specific moieties such as methoxy or amino groups was crucial for achieving high antiproliferative effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine?

Answer: The synthesis involves multi-step transformations, typically starting with halogenation or cyclization reactions. Key steps include:

  • Reagent selection : Use chlorinating agents (e.g., POCl₃) for introducing the chloro group at the 6-position, ensuring stoichiometric control to avoid over-halogenation .
  • Temperature control : Reactions involving tert-butyl groups require precise thermal conditions (e.g., 105°C in DMF for tert-butylamine coupling) to prevent decomposition .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is critical for isolating the product from byproducts like unreacted pyridazine intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm tert-butyl proton signals (δ 1.2–1.4 ppm) and aromatic protons in the triazolo-pyridazine ring (δ 8.0–9.0 ppm). 13C^{13}C-NMR should resolve the chloro-substituted carbon (C-6) at ~110 ppm .
  • Mass spectrometry : High-resolution ESI-MS (HRMS) should match the molecular ion peak (M+H+^+) with the theoretical molecular weight (C10_{10}H12_{12}ClN5_5: 253.08 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) with UV detection at 254 nm ensures >98% purity .

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to avoid moisture absorption and degradation .
  • Spill management : Neutralize spills with activated carbon, then dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s regiochemistry?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution. Refinement parameters (R-factor < 0.05) confirm the triazolo-pyridazine ring fusion and tert-butyl orientation.
  • Key metrics : Bond angles (e.g., N1-C2-N3 ≈ 108°) and torsion angles (e.g., C6-Cl bond orientation) distinguish between [4,3-b] and [3,4-b] isomers .
  • Validation : Compare experimental data with computational models (DFT/B3LYP) to verify electronic density maps .

Q. What strategies mitigate low yields in the final cyclization step of the synthesis?

Answer:

  • Catalyst optimization : Replace traditional Lewis acids (AlCl3_3) with milder catalysts (e.g., ZnCl2_2) to reduce side reactions .
  • Solvent effects : Switch from polar aprotic solvents (DMF) to dichloromethane (DCM) to stabilize intermediates during cyclization .
  • Reaction monitoring : Use in-situ FTIR to track the disappearance of the NH stretching band (~3400 cm1^{-1}), indicating completion of triazole ring formation .

Q. How does the chloro substituent at position 6 influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination : The chloro group enables Pd-catalyzed coupling with aryl amines, but steric hindrance from the tert-butyl group at position 3 requires bulky ligands (e.g., XPhos) to improve turnover .
  • Suzuki-Miyaura reactions : Use microwave-assisted conditions (120°C, 30 min) with Pd(PPh3_3)4_4 to couple with boronic acids, achieving >70% yield .
  • Competitive pathways : The chloro group’s electron-withdrawing nature directs electrophilic substitution to position 5 of the pyridazine ring .

Q. What analytical methods resolve contradictions in reported spectral data for derivatives?

Answer:

  • 2D-NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons) to confirm substitution patterns .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to clarify nitrogen connectivity in the triazole ring via 15N^{15}N-NMR .
  • Comparative studies : Cross-reference with structurally analogous compounds (e.g., 3-methylphenyl derivatives) to identify systematic shifts in spectral features .

Methodological Best Practices

Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?

Answer:

  • Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., loss of tert-butyl group at pH < 3) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from high-temperature data .

Q. What computational tools predict the compound’s interactions with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to map binding affinities. Focus on hydrophobic interactions between the tert-butyl group and conserved residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, highlighting hydrogen bonds with the triazole ring .

Q. How do substituent variations at position 3 (tert-butyl vs. aryl groups) affect photophysical properties?

Answer:

  • UV-Vis spectroscopy : Compare λmax\lambda_{\text{max}} shifts in acetonitrile. Tert-butyl derivatives show hypsochromic shifts (~10 nm) due to reduced conjugation, while aryl groups enhance π\pi-stacking .
  • Fluorescence quenching : Use Stern-Volmer plots to quantify quenching efficiency with nitroaromatics, demonstrating tert-butyl’s steric shielding effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.